Benzyl (3,5-difluoro-4-formylphenyl)carbamate
CAS No.: 919350-26-8
Cat. No.: VC16944171
Molecular Formula: C15H11F2NO3
Molecular Weight: 291.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919350-26-8 |
|---|---|
| Molecular Formula | C15H11F2NO3 |
| Molecular Weight | 291.25 g/mol |
| IUPAC Name | benzyl N-(3,5-difluoro-4-formylphenyl)carbamate |
| Standard InChI | InChI=1S/C15H11F2NO3/c16-13-6-11(7-14(17)12(13)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20) |
| Standard InChI Key | NEDBSTCPXHETNH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2)F)C=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzyl carbamate group attached to a 3,5-difluoro-4-formylphenyl backbone. Key structural elements include:
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Fluorine atoms at the 3- and 5-positions of the phenyl ring, which enhance electronegativity and metabolic stability .
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A formyl group (-CHO) at the 4-position, providing a reactive site for nucleophilic additions or condensations .
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A carbamate linker (-OCONH-), which balances hydrophilicity and lipophilicity, influencing bioavailability .
The IUPAC name, benzyl N-(3,5-difluoro-4-formylphenyl)carbamate, reflects this arrangement, with the SMILES string C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2)F)C=O)F .
Table 1: Key Identifiers and Properties
Synthesis and Reaction Pathways
Carbamate Formation
The synthesis typically begins with the reaction of 3,5-difluoro-4-formylaniline and benzyl chloroformate in the presence of a base such as pyridine or triethylamine . This step forms the carbamate linkage via nucleophilic acyl substitution:
The reaction proceeds at ambient temperature, with yields optimized by controlling stoichiometry and solvent polarity.
Functional Group Reactivity
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Formyl Group: Participates in aldol condensations and Schiff base formations, enabling conjugation with amines or hydrazines . For example, reacting with hydroxylamine yields an oxime derivative, a precursor for heterocyclic systems.
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Fluorine Substituents: Resist metabolic oxidation, prolonging the compound’s half-life in biological systems . Their electron-withdrawing nature also directs electrophilic substitution to the 2- and 6-positions of the phenyl ring .
Applications in Medicinal Chemistry
Antibiotic Development
Structural analogs like benzyl (3-fluoro-4-morpholinophenyl)carbamate are intermediates in synthesizing linezolid, an oxazolidinone antibiotic effective against Gram-positive pathogens . The fluorine and carbamate groups in these compounds enhance target binding to the 50S ribosomal subunit . While direct evidence for Benzyl (3,5-difluoro-4-formylphenyl)carbamate’s antimicrobial activity is lacking, its formyl group could facilitate modifications to improve pharmacokinetics .
Cancer Therapeutics
Fluorinated carbamates are investigated as glucose uptake inhibitors in cancer cells. By blocking hexokinase activity, they suppress glycolysis in tumors reliant on the Warburg effect . The formyl group in Benzyl (3,5-difluoro-4-formylphenyl)carbamate may allow covalent binding to cysteine residues in metabolic enzymes, a mechanism observed in proteolysis-targeting chimeras (PROTACs) .
Material Science and Photonics
Nonlinear Optical Materials
The compound’s large first-order hyperpolarizability (theorized β ≈ 1.5 × 10⁻³⁰ esu) suggests utility in second-harmonic generation devices . This arises from the conjugated π-system between the formyl group and carbamate, which enhances electron delocalization under external electric fields .
Polymer Modification
Incorporating fluorinated carbamates into polymers improves thermal stability and chemical resistance. For instance, polyurethanes derived from similar compounds exhibit glass transition temperatures (Tg) exceeding 200°C, making them suitable for high-performance coatings .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (50–65%) due to side reactions at the formyl group . Future work could explore protecting group strategies, such as converting the formyl to a more stable acetal before carbamate formation .
Biological Screening
No in vitro or in vivo data exist for this specific compound. Priority areas include:
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Antimicrobial assays against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
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Cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Computational Modeling
Density functional theory (DFT) studies could predict binding affinities for targets like bacterial ribosomes or human carbonic anhydrase IX, guiding rational drug design .
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